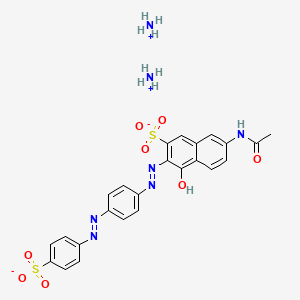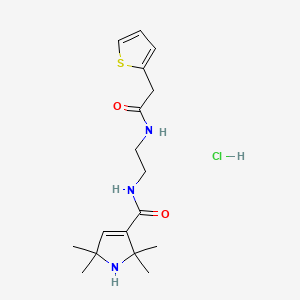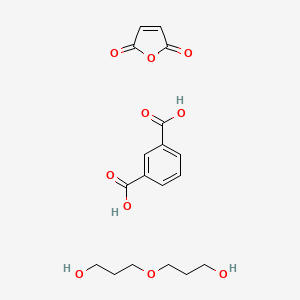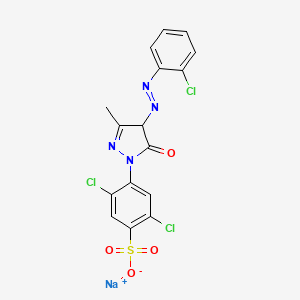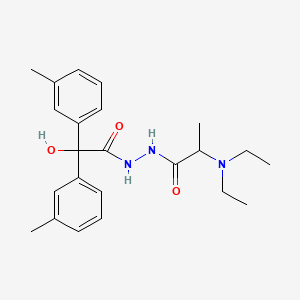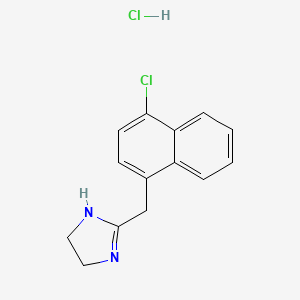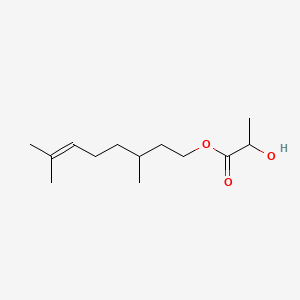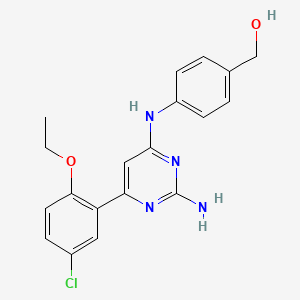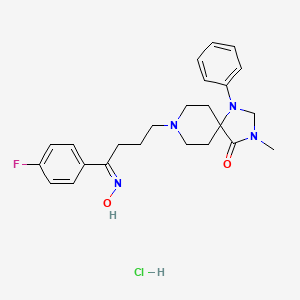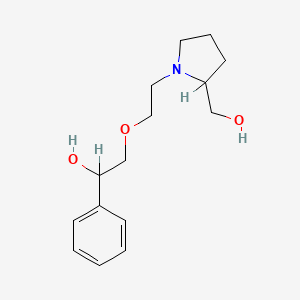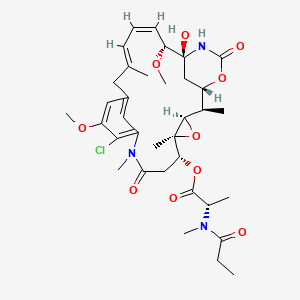
N(2')-Deacetyl-N(2')-(1-oxopropyl)maytansine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maytanprine is a naturally occurring compound isolated from the plant species Maytenus diversifolia, which belongs to the Celastraceae family. This compound has garnered significant attention due to its potent cytotoxic activity, particularly against cancer cells. Maytanprine is structurally related to maytansine, another well-known cytotoxic compound, and both belong to the class of maytansinoids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of maytanprine involves several steps, starting from readily available starting materials. One of the synthetic routes reported involves the use of 3,4-epoxycyclohexene as the starting material. The synthesis proceeds through a series of reactions, including the formation of a cyclic carbamate unit, which is crucial for the biological activity of maytanprine. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the formation of the desired stereochemistry at multiple chiral centers.
Industrial Production Methods: Industrial production of maytanprine is challenging due to its complex structure and the need for precise control over stereochemistry. advancements in synthetic organic chemistry have enabled the development of more efficient and scalable methods for its production. These methods often involve the use of advanced techniques such as flow chemistry and automated synthesis to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Maytanprine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of maytanprine to enhance its biological activity or to develop new derivatives with improved properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of maytanprine include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from the chemical reactions of maytanprine depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can yield deoxygenated products. Substitution reactions can introduce various functional groups, such as amino or thiol groups, into the maytanprine structure.
Scientific Research Applications
Maytanprine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, maytanprine is used as a model compound for studying complex natural product synthesis and for developing new synthetic methodologies. In biology, maytanprine is studied for its cytotoxic effects on various cancer cell lines, including human leukemia K562 cells. In medicine, maytanprine is being investigated as a potential anticancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. In industry, maytanprine and its derivatives are explored for their potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of maytanprine involves its interaction with microtubules in the cell nucleus, similar to maytansine. Maytanprine acts as a mitotic inhibitor by interfering with the formation of microtubules, which are essential for cell division. This disruption of microtubule formation leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of maytanprine include tubulin, a protein that forms the building blocks of microtubules, and various signaling pathways involved in cell division and apoptosis.
Comparison with Similar Compounds
Maytanprine is structurally and functionally similar to maytansine, another potent cytotoxic compound isolated from the same plant genus. Both compounds share a similar mechanism of action and exhibit strong anticancer activity. maytanprine has been found to be more cytotoxic than maytansine in certain cancer cell lines, making it a promising candidate for further development as an anticancer agent. Other similar compounds include camptothecin and vincristine, which also possess unique mechanisms of anticancer action and are used in cancer therapy.
Conclusion
Maytanprine is a highly potent cytotoxic compound with significant potential in scientific research and medicine. Its complex structure and unique mechanism of action make it an important subject of study for developing new anticancer agents and understanding the molecular basis of its cytotoxicity. Continued research on maytanprine and its derivatives will likely lead to new therapeutic applications and advancements in cancer treatment.
Properties
CAS No. |
38997-09-0 |
|---|---|
Molecular Formula |
C35H48ClN3O10 |
Molecular Weight |
706.2 g/mol |
IUPAC Name |
[(1S,2R,3R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(propanoyl)amino]propanoate |
InChI |
InChI=1S/C35H48ClN3O10/c1-10-28(40)38(6)21(4)32(42)48-27-17-29(41)39(7)23-15-22(16-24(45-8)30(23)36)14-19(2)12-11-13-26(46-9)35(44)18-25(47-33(43)37-35)20(3)31-34(27,5)49-31/h11-13,15-16,20-21,25-27,31,44H,10,14,17-18H2,1-9H3,(H,37,43)/b13-11-,19-12+/t20-,21+,25+,26-,27-,31-,34+,35+/m1/s1 |
InChI Key |
BVXGVRDMHBYRCQ-WTYMHKSASA-N |
Isomeric SMILES |
CCC(=O)N(C)[C@@H](C)C(=O)O[C@@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C\[C@H]([C@]3(C[C@@H]([C@H]([C@@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C |
Canonical SMILES |
CCC(=O)N(C)C(C)C(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


